1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFNO3S2/c19-14-1-7-17(8-2-14)26(23,24)21-11-9-18(22,10-12-21)13-25-16-5-3-15(20)4-6-16/h1-8,22H,9-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUCPKYOWFXZDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CSC2=CC=C(C=C2)F)O)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol typically involves multi-step organic reactions. . The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its role in enzyme inhibition and antibacterial action.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-(4-Fluorophenyl)sulfonylpiperidine | Antibacterial | Li et al., 2014 |
| Piperidine derivatives | Antifungal | Kumar et al., 2020 |
| Sulfamoyl derivatives | Enzyme Inhibition | Aziz-ur-Rehman et al., 2011 |
Anti-inflammatory Potential
The structural features of this compound suggest potential anti-inflammatory activity. Similar piperidine derivatives have shown promise in inhibiting pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds featuring the thiadiazole moiety. The mechanisms may involve the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways.
Case Study: Thiadiazole Derivatives in Cancer Treatment
A study focusing on thiadiazole derivatives demonstrated their effectiveness against various cancer cell lines, leading to significant reductions in cell viability at micromolar concentrations. The specific mechanisms included disruption of cellular metabolism and induction of apoptosis.
Enzyme Inhibition
The compound is expected to exhibit enzyme inhibitory properties, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial for treating neurodegenerative diseases, while urease inhibitors are relevant for addressing certain infections.
Table 2: Enzyme Inhibition Data
| Compound Name | Enzyme Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl) | AChE | TBD | Ongoing Research |
| Piperidine derivatives | Urease | TBD | Ongoing Research |
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Scaffolds
Key Structural Differences :
- Sulfonyl vs. Piperazine/Sulfanyl Groups : Sulfonyl groups enhance electrophilicity and hydrogen-bonding capacity compared to piperazine or sulfanyl groups, affecting target selectivity.
- Aryl Substitutions : Chlorophenyl and fluorophenyl groups confer distinct electronic profiles; fluorophenyl increases metabolic stability via reduced CYP450 oxidation .
Physicochemical and Pharmacokinetic Properties
*Estimated based on analog data (C22H27ClFN3O3S, MW 467.98) .
Therapeutic Potential and Receptor Interactions
- Sigma Receptor Modulation : Sulfonyl-containing analogs may interact with sigma-1 receptors (IC50 < 100 nM in some derivatives), implicating neuroprotective effects .
- Anticonvulsant Activity : Piperidine-4-ol derivatives with halogenated aryl groups exhibit anticonvulsant properties in rodent models (ED50 = 15 mg/kg) .
Biological Activity
The compound 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol is a synthetic derivative that incorporates pharmacologically significant moieties, including piperidine, sulfonyl, and fluorophenyl groups. This compound has garnered attention for its potential biological activities, particularly in antibacterial and enzyme inhibition contexts.
Synthesis and Structural Characterization
The synthesis of this compound involves multiple steps, typically starting from piperidine derivatives. The synthesis process may include the reaction of piperidine with 4-chlorophenylsulfonyl chloride and subsequent modifications to introduce the fluorophenyl group. Structural elucidation is often performed using techniques like NMR spectroscopy and mass spectrometry to confirm the molecular structure.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant antibacterial properties. Specifically, synthesized derivatives have shown:
- Moderate to strong activity against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity against other strains such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell processes, although the exact mechanisms remain under investigation.
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory potential:
- Acetylcholinesterase (AChE) Inhibition : Some derivatives have shown strong inhibitory effects on AChE, which is crucial for neurotransmitter regulation. For instance, certain synthesized compounds reported IC50 values as low as 0.63 µM, indicating potent activity .
- Urease Inhibition : All tested compounds displayed strong urease inhibitory activity, which is relevant for treating conditions like urinary infections and kidney stones. The inhibition mechanism involves binding interactions that disrupt the enzyme's function .
Case Studies
A notable case study involved a series of synthesized piperidine derivatives where biological activity was assessed through both in vitro and in silico methods:
- In Vitro Studies : Compounds were screened against various bacterial strains using standard protocols to determine their Minimum Inhibitory Concentration (MIC). Results indicated that certain derivatives had MIC values ranging from 10 to 50 µg/mL against S. typhi and B. subtilis.
- In Silico Docking Studies : Molecular docking simulations provided insights into the binding affinities of these compounds with target enzymes and bacterial proteins. The docking studies revealed favorable interactions with key amino acids in the active sites of AChE and urease, supporting the observed biological activities .
Data Summary
| Compound Name | Antibacterial Activity (MIC) | AChE Inhibition (IC50) | Urease Inhibition |
|---|---|---|---|
| Derivative A | 10 µg/mL against S. typhi | 0.63 µM | Strong |
| Derivative B | 20 µg/mL against B. subtilis | 2.14 µM | Strong |
| Derivative C | 50 µg/mL against E. coli | Not tested | Moderate |
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-Chlorophenyl)sulfonyl-4-[(4-fluorophenyl)sulfanylmethyl]piperidin-4-ol, and how can purity be ensured?
Methodological Answer: The synthesis typically involves sequential sulfonylation and thioether formation. A piperidin-4-ol core is first sulfonylated using 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The thioether moiety is introduced via nucleophilic substitution with 4-fluorophenylsulfanylmethyl bromide in polar aprotic solvents like DMF or acetonitrile. Critical steps include:
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Purity Monitoring : Thin-layer chromatography (TLC) for reaction progress and HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for final purity assessment .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions on the piperidine ring and aromatic groups.
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- Infrared (IR) Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) groups.
- X-ray Crystallography : For resolving stereochemistry and crystal packing, particularly if the hydroxyl group induces chiral centers .
Q. What are the primary biological targets or pathways associated with this compound?
Methodological Answer: Piperidine derivatives with sulfonyl and thioether groups often target central nervous system (CNS) receptors (e.g., sigma or dopamine receptors) or enzymes like kinases. To identify targets:
- Radioligand Binding Assays : Screen against receptor panels (e.g., GPCRs, ion channels).
- Enzyme Inhibition Studies : Use fluorogenic substrates or ADP-Glo™ assays for kinase activity.
- Transcriptomic Profiling : RNA-seq or qPCR to assess downstream gene expression changes in cell lines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar compounds?
Methodological Answer: Discrepancies often arise from substituent positioning (e.g., para vs. meta chlorophenyl groups) or assay conditions. Strategies include:
- Standardized Assay Replicates : Use ≥3 biological replicates with controls (e.g., vehicle and positive/negative controls).
- Dose-Response Curves : Calculate IC₅₀/EC₅₀ values across multiple concentrations.
- Computational Modeling : Molecular dynamics simulations to compare binding affinities of analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl derivatives) .
Q. What structure-activity relationship (SAR) insights guide optimization of this compound for specific therapeutic applications?
Methodological Answer: Key SAR factors:
- Sulfonyl Group : Enhances metabolic stability but may reduce solubility. Replace with sulfonamide for improved bioavailability.
- Thioether Linker : Substituting sulfur with oxygen (ether) or methylene alters pharmacokinetics (e.g., logP).
- Piperidine Hydroxyl : Acetylation or methylation modulates blood-brain barrier penetration.
Experimental validation: - In Vitro Assays : Compare permeability (Caco-2 cells) and metabolic stability (microsomal incubation).
- Molecular Docking : Predict interactions with target proteins (e.g., using AutoDock Vina) .
Q. What advanced techniques are recommended for studying interactions with biological macromolecules?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka, kd) in real time.
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS).
- Cryo-EM or X-ray Crystallography : Resolve 3D structures of compound-protein complexes.
- NMR Spectroscopy : Saturation transfer difference (STD) NMR for epitope mapping .
Q. How can stability and degradation products be systematically evaluated under physiological conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B guidelines) conditions.
- LC-MS/MS Analysis : Identify degradation products using a Q-TOF mass spectrometer.
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and monitor changes via HPLC .
Q. What experimental designs are optimal for in vivo efficacy and toxicity studies?
Methodological Answer:
- Dose Escalation : Start with 10 mg/kg in rodent models (e.g., Sprague-Dawley rats) and adjust based on pharmacokinetic data (t₁/₂, Cmax).
- Randomized Block Design : Account for variables like age, weight, and circadian rhythm.
- Toxicogenomics : RNA-seq of liver/kidney tissues to identify off-target effects.
- Factorial Design : Test combinations with adjuvants or inhibitors to explore synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
